1-ACETYL-N-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
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Overview
Description
1-ACETYL-N-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-ACETYL-N-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-ACETYL-2-METHYL-INDOLE: Similar indole core but lacks the sulfonamide group.
N-METHYL-2-PHENYL-INDOLE: Similar structure but lacks the acetyl and sulfonamide groups.
Uniqueness
1-ACETYL-N-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is unique due to the presence of both the acetyl and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-[(2-methylphenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-3-4-6-16(13)12-19-24(22,23)17-7-8-18-15(11-17)9-10-20(18)14(2)21/h3-8,11,19H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJOUJZLQAEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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